ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, exhibiting a wide range of biological activities
Preparation Methods
The synthesis of ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate involves several steps. One common method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole core, which is then further functionalized to introduce the diethylamino and carboxylate groups. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but differs in the position and type of substituents.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity, highlighting the diverse biological activities of indole derivatives.
Indole-3-acetic acid: A natural plant hormone, showcasing the importance of indole derivatives in both natural and synthetic contexts.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
371935-80-7 |
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Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
ethyl 3-(diethylaminomethylideneamino)-5-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H23N3O2/c1-5-20(6-2)11-18-15-13-10-12(4)8-9-14(13)19-16(15)17(21)22-7-3/h8-11,19H,5-7H2,1-4H3 |
InChI Key |
HWVIQRRKUPKQBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C=NC1=C(NC2=C1C=C(C=C2)C)C(=O)OCC |
Origin of Product |
United States |
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